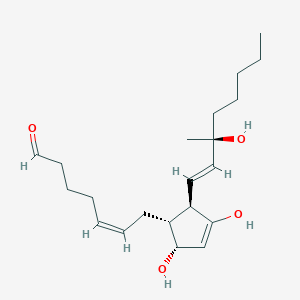![molecular formula C20H16ClN3O2 B14147863 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide CAS No. 936837-37-5](/img/structure/B14147863.png)
N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide: is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-[(2-chlorobenzyl)oxy]benzaldehyde, is prepared by reacting 2-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Condensation Reaction: The aldehyde intermediate is then reacted with pyridine-4-carbohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired hydrazone compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azine derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of azine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Research has indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism by which N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
相似化合物的比较
- N’-[(E)-{4-[(2-bromobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide
- N’-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide
Comparison:
- Structural Differences: The similar compounds differ in the substituent on the benzyl group (e.g., bromine, fluorine, chlorine).
- Reactivity: The presence of different halogens can influence the reactivity and stability of the compounds. For example, the bromine-substituted compound may exhibit higher reactivity in electrophilic substitution reactions compared to the chlorine-substituted compound.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituent. For instance, the fluorine-substituted compound may have enhanced lipophilicity, leading to better cell membrane penetration and higher biological activity.
属性
CAS 编号 |
936837-37-5 |
|---|---|
分子式 |
C20H16ClN3O2 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-19-4-2-1-3-17(19)14-26-18-7-5-15(6-8-18)13-23-24-20(25)16-9-11-22-12-10-16/h1-13H,14H2,(H,24,25)/b23-13+ |
InChI 键 |
DYQOSLILKZHJQZ-YDZHTSKRSA-N |
手性 SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


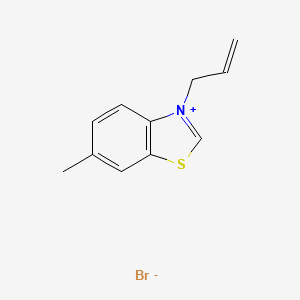
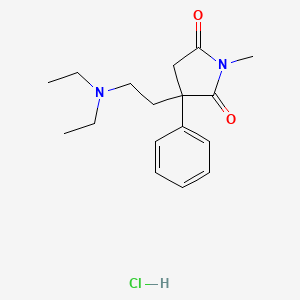

![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)

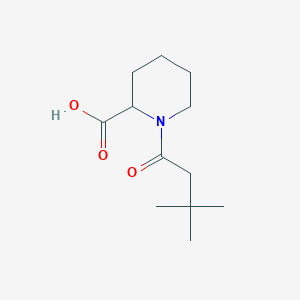
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
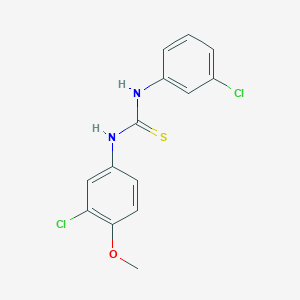
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
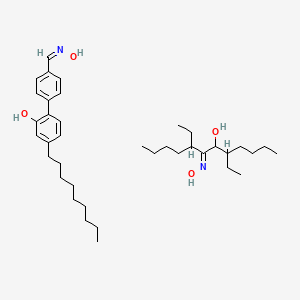
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
